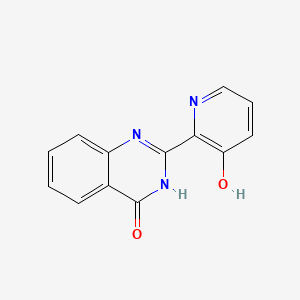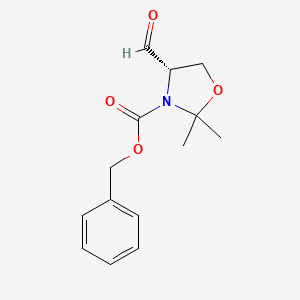![molecular formula C9H10FNO B1167013 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid CAS No. 112360-09-5](/img/structure/B1167013.png)
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors
准备方法
The synthesis of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid typically involves a diazotization reaction. This process starts with a primary aromatic amine, which undergoes diazotization to form a diazonium salt. The diazonium salt is then coupled with a phenol derivative to produce the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
化学反应分析
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can break the azo bond, converting the compound into its corresponding amines. Common reducing agents include sodium dithionite and zinc in acidic conditions.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color properties. It also serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antitumor agent, leveraging its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
作用机制
The mechanism of action of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular configuration. This property is particularly useful in applications like photoresponsive materials and molecular switches .
The molecular targets and pathways involved include interactions with enzymes and receptors that can alter cellular processes. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response .
相似化合物的比较
Similar compounds to 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid include other azo compounds with varying alkyl or aryl substituents. Examples include:
Hexanoic acid, 6-[4-[[4-(dodecyloxy)phenyl]azo]phenoxy]: This compound has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
Hexanoic acid, 6-[4-[(1E)-2-(4-octylphenyl)diazenyl]phenoxy]: This compound has a similar structure but may differ in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the octylphenyl and phenoxy groups, which confer distinct physical and chemical properties that are advantageous for certain applications.
属性
IUPAC Name |
6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNNKLRHNTZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate](/img/structure/B1166941.png)


